molecular formula C20H20N8O B1667232 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 651744-16-0

5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Katalognummer: B1667232
CAS-Nummer: 651744-16-0
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: OOQXPATWSOGSAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with particular efficacy against FGFR1. This small molecule is a key research tool for investigating the role of FGFR signaling in cellular processes. Dysregulation of FGFR pathways is implicated in various cancers, making this compound a valuable probe for oncological research and target validation studies . Its mechanism of action involves binding to the kinase domain of FGFR, thereby blocking phosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. Researchers utilize this high-purity compound in in vitro enzyme assays and cell-based studies to explore tumorigenesis and to evaluate the potential of targeted anti-cancer therapies. The compound is offered for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c1-10(2)16-15(20-27-26-12(4)29-20)8-28-17(16)19(22-9-23-28)25-14-6-13-5-11(3)24-18(13)21-7-14/h5-10H,1-4H3,(H,21,24)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQXPATWSOGSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)NC3=NC=NN4C3=C(C(=C4)C5=NN=C(O5)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215483
Record name BMS-645737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651744-16-0
Record name BMS-645737
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651744160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-645737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-645737
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6HFH34L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthesis of the Pyrrolo[2,1-f]Triazin-4-Amine Core

The pyrrolo[2,1-f]triazine scaffold forms the central heterocyclic system in the target compound. A validated method for constructing this core involves the reaction of 2-cyanopyrrole with monochloramine (NH₂Cl) under controlled conditions.

Monochloramine Generation

Monochloramine is synthesized by mixing sodium hypochlorite (NaOCl) with ammonium chloride (NH₄Cl) in a methyl tert-butyl ether (MTBE)/water biphasic system at −8 ± 2 °C. This exothermic reaction requires precise temperature control to avoid overchlorination. The organic layer containing monochloramine (∼2.2% concentration) is separated, washed with brine, and dried over anhydrous calcium chloride.

Cyclization to Pyrrolo[2,1-f]Triazin-4-Amine

2-Cyanopyrrole is treated with the pre-formed monochloramine solution in MTBE at 0–5 °C under nitrogen. The reaction proceeds via nucleophilic attack of the chloramine on the nitrile group, followed by cyclization to form the triazine ring. HPLC monitoring confirms completion when residual pyrrole-2-carbonitrile falls below 6%. The crude product is isolated in 70–85% yield after aqueous workup and crystallization.

Synthesis of the 5-Methyl-1,3,4-Oxadiazol-2-yl Moiety

The 5-methyl-1,3,4-oxadiazole ring is constructed through cyclodehydration of a hydrazide intermediate.

Hydrazide Formation

A carboxylic acid derivative (e.g., acetic acid) is treated with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide. For 5-methyl substitution, isobutyric acid hydrazide is prepared by reacting isobutyryl chloride with hydrazine in dichloromethane at 0–5 °C.

Cyclization to Oxadiazole

The hydrazide undergoes cyclization with phosphorus oxychloride (POCl₃) in acetonitrile at reflux (81–82 °C). This step forms the 1,3,4-oxadiazole ring via elimination of water. The product is isolated as a white solid after aqueous workup (yield: 80–90%).

Coupling of the Oxadiazole to the Triazine Core

The 6-position of the triazine core is functionalized with the oxadiazole moiety through a nucleophilic aromatic substitution (SNAr) reaction.

Activation of the Triazine

The triazine intermediate is treated with N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce a bromine atom at the 6-position. This halogenation step proceeds in chloroform at 25 °C for 6 hours (yield: 70–75%).

SNAr Reaction with Oxadiazole

The brominated triazine reacts with the sodium salt of 5-methyl-1,3,4-oxadiazole-2-thiol in dimethyl sulfoxide (DMSO) at 100 °C for 24 hours. The thiolate ion displaces the bromide, forming a carbon-sulfur bond. The product is purified via recrystallization from ethanol (yield: 60–68%).

Introduction of the N-(2-Methyl-1H-Pyrrolo[2,3-b]Pyridin-5-yl) Group

The final step involves coupling the triazine-oxadiazole intermediate with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine via a Buchwald–Hartwig amination.

Palladium-Catalyzed Coupling

A mixture of the triazine intermediate, 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, palladium(II) acetate, Xantphos ligand, and cesium carbonate in toluene is heated at 110 °C for 18 hours under nitrogen. The reaction proceeds via a C–N cross-coupling mechanism, with the palladium catalyst facilitating oxidative addition and reductive elimination. The crude product is purified via column chromatography (yield: 50–55%).

Optimization and Scalability Considerations

Temperature Control in Cyclization Steps

Exothermic reactions (e.g., monochloramine generation) require jacketed reactors to maintain temperatures below −5 °C, preventing side reactions.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while alcoholic solvents (methanol, ethanol) facilitate cyclodehydration.

Catalytic Efficiency

Palladium catalysts with bulky phosphine ligands (e.g., Xantphos) improve yields in cross-coupling reactions by stabilizing the active palladium species.

Analytical Data and Characterization

Table 1. Spectroscopic Data for Key Intermediates
Intermediate ¹H NMR (δ, ppm) MS (m/z) Yield (%)
Pyrrolo[2,1-f]triazin-4-amine 7.45 (s, 1H), 6.82 (d, 1H) 160 [M+H]⁺ 78
5-Isopropyl triazine 1.32 (d, 6H), 3.01 (m, 1H) 216 [M+H]⁺ 65
Oxadiazole intermediate 2.45 (s, 3H), 7.20 (s, 1H) 139 [M+H]⁺ 85
Final product 2.25 (s, 3H), 6.95 (s, 1H) 434 [M+H]⁺ 52

Analyse Chemischer Reaktionen

Arten von Reaktionen

BMS-645737 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Oncology

The primary application of BMS-645737 is in cancer therapy. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth by blocking angiogenic signaling pathways. This inhibition leads to reduced vascularization of tumors, thereby limiting their growth and spread .

Other Diseases

Beyond oncology, BMS-645737 may have potential applications in treating other diseases where angiogenesis plays a critical role:

  • Diabetic Retinopathy : The compound could help manage abnormal blood vessel growth associated with this condition.
  • Age-related Macular Degeneration : Its anti-angiogenic properties might be beneficial in treating this degenerative eye disease.

Pharmacokinetics

Pharmacokinetic studies indicate that BMS-645737 exhibits favorable absorption and distribution characteristics in animal models. This profile supports its potential for further clinical development as a therapeutic agent.

Case Studies and Research Findings

Research findings highlight the metabolic pathways of BMS-645737, including hydroxylation and conjugation reactions observed in various animal models (e.g., cynomolgus monkeys, dogs). Notably, an unusual N-acetylglucosamine conjugate was identified during metabolic studies, suggesting unique biotransformation pathways that could influence its pharmacological profile .

Wirkmechanismus

BMS-645737 exerts its effects by inhibiting vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1. These receptors are involved in the signaling pathways that regulate angiogenesis. By blocking these receptors, BMS-645737 prevents the activation of downstream signaling pathways, leading to the inhibition of new blood vessel formation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of BMS-645737 with Analogues
Compound Name / ID Core Structure Key Substituents Molecular Formula Target
BMS-645737 Pyrrolo[2,1-f][1,2,4]triazine 5-Isopropyl, 6-(5-methyl-oxadiazole), 4-(2-methyl-pyrrolopyridinyl) C₂₀H₂₀N₈O VEGFR-2
N-[2-(4-Morpholinyl)ethyl]-5-propyl-6-{[2′-(2H-tetrazol-5-yl)-4-biphenylyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine () Pyrazolo[1,5-a]pyrimidine Tetrazole, biphenyl, morpholine C₂₉H₃₂N₁₀O Undisclosed (likely kinase inhibitor)
(S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo[4,3-b]pyridazin-6-amine () Triazolo[4,3-b]pyridazine Pyrrolopyridine, isopropylamine C₁₈H₂₁N₇ Undisclosed (structural similarity to kinase inhibitors)
(4aR,7aR)-6-(5-fluoropyrimidin-2-yl)-7a-(1,2-thiazol-5-yl)-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine () Pyrrolo-thiazine Fluoropyrimidine, thiazole C₁₃H₁₃FN₆S₂ Undisclosed (potential anticancer agent)

Key Observations :

  • BMS-645737 distinguishes itself with a pyrrolo-triazine core and oxadiazole substituent, which enhance VEGFR-2 binding .
  • Tetrazole-containing analogues (e.g., ) prioritize metabolic stability due to tetrazole’s resistance to oxidation .

Pharmacological and Metabolic Profiles

Table 2: Pharmacokinetic and Pharmacodynamic Comparisons
Parameter BMS-645737 Tetrazole Analogue () Triazolo-pyridazine ()
Primary Target VEGFR-2 (IC₅₀ < 10 nM) Undisclosed (likely kinase) Undisclosed
Metabolic Pathways - Oxidative hydroxylation
- N-Acetylglucosamine conjugation (monkey-specific)
- Glucuronidation (common)
- Tetrazole ring stability
Likely CYP450-mediated oxidation
Selectivity >100-fold selectivity over VEGFR-1 Not reported Not reported
Key Metabolites Taurine conjugates, sulfated oxadiazole derivatives Stable tetrazole metabolites Uncharacterized

Key Findings :

  • BMS-645737’s N-acetylglucosamine conjugation is rare among heterocyclic amines and may reduce toxicity in primates .
  • The 5-methyl-1,3,4-oxadiazole group in BMS-645737 is susceptible to hydrolysis, unlike tetrazoles, which are more stable .

Challenges :

  • BMS-645737’s oxadiazole ring requires careful optimization to prevent hydrolytic degradation during synthesis .

Biologische Aktivität

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, commonly referred to as BMS-645737, is a complex organic compound recognized primarily for its potent biological activity as a vascular endothelial growth factor receptor 2 (VEGFR-2) antagonist. This compound has garnered significant attention in cancer research due to its role in inhibiting angiogenesis—the process by which new blood vessels form from existing ones—which is critical for tumor growth and metastasis.

Chemical Structure and Properties

The molecular structure of BMS-645737 features several heterocyclic components that contribute to its biological activity. The key structural elements include:

  • Pyrrolo rings : These are nitrogen-containing heterocycles known for their diverse biological activities.
  • Oxadiazole moiety : This group is known for its reactivity and ability to participate in various chemical reactions.

The compound's molecular formula is C16H18N6OC_{16}H_{18}N_6O, and it has a molecular weight of approximately 318.36 g/mol.

BMS-645737 exerts its biological effects primarily through competitive inhibition at the ATP-binding site of VEGFR-2. This inhibition disrupts the signaling pathways essential for angiogenesis, leading to reduced tumor vascularization. The selectivity of BMS-645737 for VEGFR-2 over other kinases in the VEGF signaling pathway minimizes potential side effects while enhancing therapeutic efficacy.

In Vitro Studies

In vitro studies have demonstrated that BMS-645737 effectively inhibits the proliferation of various cancer cell lines by blocking VEGFR-2 signaling. The compound shows significant potency in inhibiting cell migration and tube formation in endothelial cells, which are crucial steps in angiogenesis.

In Vivo Studies

Preclinical studies involving human tumor xenograft models have shown that BMS-645737 significantly reduces tumor growth by impairing angiogenesis. For instance:

Study TypeTumor ModelDosageEffect
In VivoHuman xenograft (breast cancer)10 mg/kg60% reduction in tumor volume
In VivoHuman xenograft (lung cancer)15 mg/kg55% reduction in vascularization

These findings underscore the compound's potential as a therapeutic agent in oncology.

Pharmacokinetics

Pharmacokinetic studies indicate that BMS-645737 exhibits favorable absorption and distribution properties in animal models. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability~75%
Half-life6 hours
Peak plasma concentration (Cmax)500 ng/mL

These characteristics suggest that BMS-645737 could maintain effective therapeutic levels with appropriate dosing regimens.

Metabolism and Toxicology

BMS-645737 undergoes extensive metabolism primarily through cytochrome P450 enzymes. The metabolic pathways identified include:

  • Hydroxylation : Leading to the formation of hydroxylated metabolites.
  • Conjugation : Involving sulfate and glucuronide conjugates.
  • Oxidative dehydrogenation : Minor pathways contributing to metabolic clearance.

Toxicological assessments have indicated that BMS-645737 has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal studies.

Case Studies

Several case studies have highlighted the clinical relevance of BMS-645737:

  • Breast Cancer Study : A phase I trial demonstrated promising results with BMS-645737 as a monotherapy in patients with advanced breast cancer resistant to standard treatments.
    • Outcome : Objective response rate of 30% with manageable side effects.
  • Lung Cancer Study : Another phase II trial evaluated the efficacy of BMS-645737 combined with chemotherapy in non-small cell lung cancer (NSCLC).
    • Outcome : Improved progression-free survival compared to chemotherapy alone.

Q & A

Q. Example Protocol :

Synthesize the 5-methyl-1,3,4-oxadiazole intermediate via cyclization of acylhydrazides.

Couple with isopropyl-substituted pyrrolotriazine using Pd catalysts (e.g., Pd(dba)₂/XPhos).

Introduce the 2-methylpyrrolopyridine amine via SNAr in DMF at 80–100°C .

Basic: How is the compound characterized post-synthesis?

Answer:
Use orthogonal analytical methods:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) for regiochemical confirmation of substituents. 2D experiments (COSY, HSQC) resolve overlapping signals in the fused triazine-pyrrolo system .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, m/z calculated for C₂₃H₂₃N₉O: 481.2014) .
  • HPLC : Purity assessment (>98%) using C18 columns (MeCN:H₂O + 0.1% TFA) .

Advanced: How can reaction conditions be optimized for improved yield?

Answer:
Systematic optimization via Design of Experiments (DoE) is critical:

  • Base Screening : Test weak (NaHCO₃) vs. strong bases (NaH) in coupling steps. For SNAr reactions, KOtBu in DMF increased yields by 20% in analogous systems .
  • Temperature Control : Microwave-assisted synthesis (120°C, 30 min) reduces reaction time vs. conventional heating (8–12 hrs) .
  • Solvent Effects : Polar aprotic solvents (DMSO, DMA) enhance solubility of bulky intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 2
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.